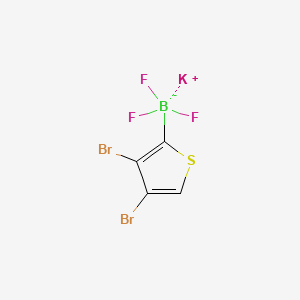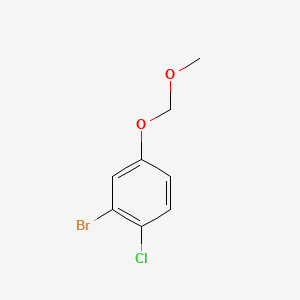
3-(2,6-Dimethylphenyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dimethylphenyl)oxolan-3-ol, also known as 3-DMPO, is an aromatic alcohol with a wide range of applications in the scientific research community. In particular, it has been used in the synthesis of various compounds and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dimethylphenyl)oxolan-3-ol has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including polymers, surfactants, and dyes. It has also been used in the study of biochemical and physiological effects, such as the effects of drugs on the body. Furthermore, this compound has been used in the study of enzyme inhibition, as well as in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-(2,6-Dimethylphenyl)oxolan-3-ol is not fully understood. However, it is believed that it may act as an inhibitor of certain enzymes, such as cytochrome P450. Additionally, it may act as a pro-drug, meaning that it is converted to an active form in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, as well as to modulate the activity of other enzymes. Additionally, it has been shown to have anti-inflammatory effects, as well as to modulate the activity of the immune system. Furthermore, it has been shown to have antioxidant effects, as well as to modulate the activity of the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(2,6-Dimethylphenyl)oxolan-3-ol in laboratory experiments is that it is relatively easy to synthesize and is cost-effective. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not known exactly how it works, and it may have toxic effects if used in high concentrations.
Zukünftige Richtungen
There are several potential future directions in which 3-(2,6-Dimethylphenyl)oxolan-3-ol can be used. For example, it could be used in the development of new drugs, as well as in the study of enzyme inhibition. Additionally, it could be used in the study of the biochemical and physiological effects of drugs, as well as in the development of new polymers, surfactants, and dyes. Finally, it could be used in the study of the effects of environmental toxins on the body, as well as in the development of new methods for synthesizing compounds.
Synthesemethoden
3-(2,6-Dimethylphenyl)oxolan-3-ol can be synthesized in a two-step process. The first step involves the oxidation of 2,6-dimethylphenol with potassium dichromate in sulfuric acid. This reaction yields 2,6-dimethylphenol-3-methyl ether, which is then hydrolyzed to this compound. This synthesis method is simple and cost-effective, making it a popular choice for researchers.
Eigenschaften
IUPAC Name |
3-(2,6-dimethylphenyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-4-3-5-10(2)11(9)12(13)6-7-14-8-12/h3-5,13H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYBKROAJATVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














